molecular formula C19H19F3N2O2 B2791985 1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone CAS No. 866153-13-1

1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone

Cat. No.: B2791985
CAS No.: 866153-13-1
M. Wt: 364.368
InChI Key: UIRRYFOBMYMQCS-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone is a complex organic compound characterized by its unique structure, which includes a phenylpiperazine moiety and a trifluoromethylphenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone typically involves multiple steps, starting with the preparation of the phenylpiperazine core. This can be achieved through the reaction of phenylpiperazine with appropriate reagents to introduce the trifluoromethyl group and the ethanone moiety.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone has found applications in several scientific research areas:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: The compound's unique structure makes it a candidate for drug development, particularly in the treatment of neurological disorders and inflammation.

  • Industry: Its properties may be exploited in the development of new materials and chemical processes.

Mechanism of Action

When compared to similar compounds, 1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone stands out due to its unique structural features. Similar compounds may include other phenylpiperazine derivatives or trifluoromethyl-containing molecules. The presence of both the phenylpiperazine and trifluoromethyl groups contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(4-Phenylpiperazino)ethan-1-one

  • 1-(4-Methylpiperazino)-2-(3-trifluoromethylphenoxy)-1-ethanone

  • 1-(4-Phenylpiperazino)-2-(4-trifluoromethylphenoxy)-1-ethanone

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)15-5-4-8-17(13-15)26-14-18(25)24-11-9-23(10-12-24)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRRYFOBMYMQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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